ginkgolide K

Beschreibung

Eigenschaften

IUPAC Name |

(1R,3R,6R,7S,8S,10R,11R,12R,13R)-8-tert-butyl-6,12-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadec-16-ene-5,15,18-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c1-6-9-10(27-13(6)23)11(21)19-8-5-7(17(2,3)4)18(19)12(22)14(24)28-16(18)29-20(9,19)15(25)26-8/h7-8,10-12,16,21-22H,5H2,1-4H3/t7-,8+,10+,11-,12-,16-,18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXAKXRVQRODDX-GNQXGQJISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C34C25C(=O)OC3CC(C46C(C(=O)OC6O5)O)C(C)(C)C)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@@]34[C@@]25C(=O)O[C@@H]3C[C@H]([C@@]46[C@H](C(=O)O[C@H]6O5)O)C(C)(C)C)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Ginkgolide K: Discovery, Isolation, and Pharmacological Mechanisms from Ginkgo biloba

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Introduction

Ginkgo biloba extracts (such as the standardized EGb 761) have been extensively utilized in clinical settings for their neuroprotective and cardiovascular benefits. The primary bioactive constituents driving these effects are terpene trilactones, a unique class of highly oxidized diterpenes. Among these, Ginkgolide K (GK) —a recently characterized derivative of Ginkgolide B (GB)—has emerged as a potent natural platelet-activating factor (PAF) receptor antagonist (Li et al., 2015)[1].

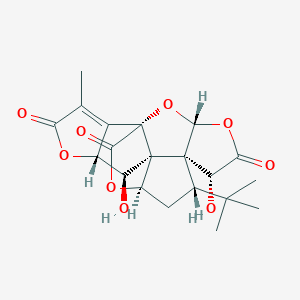

Structurally, GK (C₂₀H₂₂O₉) features a complex spiro[4,4]nonane system containing three lactones, a tetrahydrofuran ring, and a tert-butyl group. It differs from other ginkgolides primarily in the number and spatial orientation of its hydroxyl groups (Abouheif et al., 2022)[2]. This whitepaper provides an authoritative guide on the extraction, chromatographic isolation, and multi-target pharmacological mechanisms of Ginkgolide K, offering actionable protocols for drug development professionals.

Isolation and Purification Methodologies

The structural homology among Ginkgolides A, B, C, J, and K makes their baseline separation notoriously tedious. To isolate pure Ginkgolide K, a self-validating system combining liquid-liquid extraction, column chromatography, and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is required (CN Patent 101747338)[3].

Step-by-Step Extraction Protocol

Rationale for Solvent Selection: Terpene trilactones are highly lipophilic and insoluble in water or hexane, but highly soluble in ethyl acetate, acetone, and methanol (Abouheif et al., 2022)[2]. Using ethyl acetate during the initial reflux ensures maximum partitioning of the ginkgolides while leaving highly polar flavonoid glycosides and impurities in the aqueous phase.

-

Initial Reflux Extraction: Subject Ginkgo biloba leaves to reflux extraction using an ethyl acetate or acetone solution. Filter and concentrate the extract under reduced pressure.

-

Column Chromatography: Load the crude extract onto a silica gel column. Elute using a gradient of petroleum ether-ethyl acetate or CH₂Cl₂-MeOH. This step separates the bulk ginkgolide fraction from ginkgolic acids (known allergens) (CN Patent 1424315)[3].

-

Precipitation: Combine and concentrate the ginkgolide-rich eluents. Allow the solution to stand until a crude ginkgolide precipitate forms.

-

Preparative RP-HPLC: Dissolve the precipitate in acetone or methanol. Inject into a preparative RP-HPLC system (e.g., Agilent ZORBAX SB-Aq column) using a mobile phase of methanol-water (detection at 216 nm). This high-theoretical-plate separation is critical to resolve GK from the highly similar Ginkgolide B (CN Patent 105524077A)[3].

-

Recrystallization (Crystal K Type): Dissolve the purified GK fraction completely in a 95% methanol or ethanol solvent at 40–45°C. Incubate at an ambient temperature of 10°C for 6–8 days to yield the highly stable Ginkgolide K solid crystal (K type, containing one molecule of crystal water) (CN Patent 105524077A)[3].

Fig 1. Step-by-step isolation and purification workflow of Ginkgolide K from Ginkgo biloba.

Pharmacokinetics and Analytical Quantification

To conduct in vivo studies, robust quantification of GK in plasma is mandatory. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) utilizing negative-ion electrospray-ionization (ESI) in multiple reaction monitoring (MRM) mode has become the gold standard (Analytical Methods, 2015)[4].

Pharmacokinetic Profile: Following intravenous administration, GK exhibits dose-dependent pharmacokinetics with rapid elimination (within 4 hours), distributing primarily to the liver and kidneys (Li et al., 2015)[1].

Table 1: UPLC-MS/MS Analytical Parameters for Ginkgolides in Human Plasma

Data synthesized from validated clinical pharmacokinetic studies of Ginkgo Diterpene Lactone Meglumine Injection (Analytical Methods, 2015)[4].

| Analyte | Lower Limit of Quantitation (LLOQ) | Extraction Recovery | Intra/Inter-day RSD | Dynamic Range Linearity |

| Ginkgolide A | 0.189–0.200 ng/mL | 89.4–91.9% | < 10.7% | 100-fold |

| Ginkgolide B | 0.189–0.200 ng/mL | 81.0–85.0% | < 10.7% | 100-fold |

| Ginkgolide K | 0.189–0.200 ng/mL | 78.5–82.5% | < 10.7% | 100-fold |

Causality Note: The mobile phase (water containing 20 mM ammonium formate adjusted to pH 5.4 with formic acid) is specifically chosen to promote stable adduct formation, vastly improving the signal-to-noise ratio during mass spectrometry (Analytical Methods, 2015)[4].

Pharmacological Pathways & Mechanistic Insights

Ginkgolide K exhibits a pleiotropic pharmacological profile, making it a highly attractive candidate for treating ischemic cerebrovascular diseases and cardiovascular disorders (TMR Publishing, 2024)[5]. Its efficacy is driven by its ability to modulate specific intracellular signaling cascades.

Neuroprotection via MAPK Inhibition

In models of oxygen-glucose deprivation (OGD) simulating ischemic stroke, GK protects neuronal SH-SY5Y cells by selectively inhibiting the p38 and JNK mitogen-activated protein kinase (MAPK) pathways (Ma et al., 2015)[6]. By suppressing ROS-evoked p38/JNK activation, GK downregulates pro-apoptotic proteins (p-p53, cleaved caspase-3, and Bax) while upregulating anti-apoptotic Bcl-2, thereby halting mitochondria-mediated apoptosis (Ma et al., 2015)[6]. Furthermore, in cultured astrocytes, GK maintains high levels of PI3K/Akt expression and induces Brain-Derived Neurotrophic Factor (BDNF), demonstrating superior neuroprotective prospects compared to Ginkgolide B (Spandidos Publications, 2018)[7].

Cardioprotection via ER Stress Mitigation

Endoplasmic reticulum (ER) stress is a primary driver of cardiomyocyte death during myocardial infarction. GK acts as a targeted therapeutic by selectively enhancing the inositol-requiring enzyme 1α (IRE1α) / X box-binding protein-1 (XBP1) pathway (Wang et al., 2016)[8]. This activation increases ER-associated degradation (ERAD), accelerating the clearance of misfolded proteins and limiting ER stress-induced cardiac injury (Wang et al., 2016)[8].

Angiogenesis via JAK2/STAT3 Activation

Post-ischemic recovery relies heavily on neovascularization. In transient middle cerebral artery occlusion (tMCAO) mouse models, GK promotes angiogenesis in the injured cortex and striatum by activating the JAK2/STAT3 pathway, which subsequently upregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) (PubMed, 2018)[9].

Fig 2. Multi-target pharmacological mechanisms of Ginkgolide K in ischemic and ER stress models.

Conclusion

Ginkgolide K represents a highly promising frontier in natural product pharmacology. Its unique structural configuration allows it to act not only as a PAF receptor antagonist but also as a precise modulator of intracellular stress and survival pathways (MAPK, IRE1α/XBP1, and JAK2/STAT3). By employing stringent liquid-liquid extraction and RP-HPLC methodologies, researchers can isolate GK with the purity required to advance next-generation therapeutics for ischemic cerebrovascular and cardiovascular diseases.

References

- Guangzhou Aige Biotechnology Co., Ltd. K crystal form of ginkgolide K, and preparation method, composition and application thereof. CN Patent 105524077A / CN1424315.

- Li, P., et al. (2015). Pharmacokinetic studies of ginkgolide K in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed.

- Abouheif, S. A., et al. (2022). Optimization of terpene lactones and ginkgolic acids extraction from Ginkgo biloba L. leaves by natural deep eutectic solvents.

- Analytical Methods. (2015). Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study. RSC Publishing.

- TMR Publishing Group. (2024).

- Ma, et al. (2015).

- Spandidos Publications. (2018).

- Wang, S., et al. (2016).

- PubMed. (2018).

Sources

- 1. Pharmacokinetic studies of ginkgolide K in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105524077A - K crystal form of ginkgolide K, and preparation method, composition and application thereof - Google Patents [patents.google.com]

- 4. Simultaneous determination of ginkgolides A, B and K in human plasma by UPLC-MS/MS and its application to the pharmacokinetic study of Ginkgo Diterpene Lactone Meglumine Injection in humans - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. LOADING...... [tmrjournals.com]

- 6. Ginkgolide K protects SH-SY5Y cells against oxygen-glucose deprivation-induced injury by inhibiting the p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Ginkgolide K protects the heart against endoplasmic reticulum stress injury by activating the inositol‐requiring enzyme 1α/X box‐binding protein‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Molecular Marvel from a Living Fossil

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ginkgolide K

The Ginkgo biloba tree, often described as a living fossil, is the sole surviving member of the Ginkgoales order, a lineage dating back over 270 million years. This remarkable resilience is mirrored in its unique chemical constituents, particularly the ginkgolides, a family of terpene trilactones.[1] These molecules are distinguished by a complex and rigid cage-like structure, first elucidated in a landmark series of studies in 1967.[2] Among these, Ginkgolide K (GK) has emerged as a compound of significant interest for its potent neuroprotective activities.[3][4] As a natural antagonist of the Platelet-Activating Factor (PAF) receptor, GK presents a promising therapeutic avenue for ischemic cerebrovascular diseases.[5]

This guide provides a detailed technical exploration of the molecular architecture and intricate stereochemistry of Ginkgolide K, offering researchers and drug development professionals a foundational understanding of this unique natural product. We will delve into its core structure, define its absolute three-dimensional arrangement, and discuss the analytical methodologies essential for its characterization.

Part 1: The Molecular Architecture of Ginkgolide K

Ginkgolide K is a highly oxygenated diterpenoid, a class of organic compounds derived from four isoprene units. Its molecular formula is C₂₀H₂₂O₉.[6][7] The structure is exceptionally complex for a natural product, characterized by a rigid polycyclic cage framework built from six fused five-membered rings.

Core Scaffold and Key Features:

The foundational structure of ginkgolides is a marvel of natural chemical synthesis. Key features of the Ginkgolide K scaffold include:

-

A Spiro[8][8]-nonane Carbocyclic Ring System: This defines the core of the cage structure.[2]

-

Three Lactone (cyclic ester) Rings: These functional groups are critical to the molecule's reactivity and biological interactions.

-

A Tetrahydrofuran Ring: This ether linkage is an integral part of the fused-ring system.

-

A Unique tert-Butyl Group: The presence of this bulky, sterically demanding group is a rare feature in natural products and significantly influences the molecule's shape and receptor binding properties.[1][2][9]

-

A Double Bond: Ginkgolide K is specifically identified as 1,10-dihydroxy-3,14-didehydroginkgolide, indicating the presence of a carbon-carbon double bond relative to other ginkgolides, which contributes to its unique electronic and conformational properties.[8]

Caption: 2D Chemical Structure of Ginkgolide K.

Part 2: The Stereochemical Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For Ginkgolide K, with its densely packed stereocenters, this principle is paramount. The molecule's rigid conformation locks its functional groups into a precise spatial arrangement, which is critical for its selective interaction with biological targets like the PAF receptor.

Absolute Configuration:

The synthesis of ginkgolides is a formidable challenge precisely because of the difficulty in controlling the formation of its numerous contiguous stereocenters.[9] The absolute configuration of Ginkgolide K has been unequivocally defined through extensive spectroscopic analysis and is captured in its formal IUPAC name. This provides the most precise and unambiguous description of its stereochemistry.

The formal name is: (1R,3S,3aS,4R,6aR,7aS,10aR,11R,11aR)-3-(1,1-dimethylethyl)-2,3,10a,11-tetrahydro-4,11-dihydroxy-8-methyl-9H-1,7a-(epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3′,2′:3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione .[7]

Each descriptor (e.g., 1R, 3S) specifies the precise R or S configuration at a chiral center according to the Cahn-Ingold-Prelog priority rules, defining the molecule's single, biologically active enantiomeric form.

Caption: Relationship between stereochemistry and biological activity.

Part 3: Structural Elucidation and Physicochemical Properties

The determination of the ginkgolide structures was a landmark achievement in natural product chemistry, relying on a combination of chemical degradation and the then-emerging technology of Nuclear Magnetic Resonance (NMR) spectroscopy.[10] Today, a suite of advanced analytical techniques allows for the unambiguous confirmation of Ginkgolide K's structure.

Experimental Protocol: Structural Confirmation via 2D NMR Spectroscopy

The causality behind this multi-step protocol is to build a complete picture of the molecule's covalent framework and stereochemistry. Each experiment provides a different piece of the puzzle, and their combined interpretation serves as a self-validating system for structural assignment.

-

Sample Preparation:

-

Acquisition of 1D Spectra (¹H and ¹³C):

-

¹H NMR: Acquire a standard proton spectrum. This provides initial information on the number of different proton environments, their chemical shifts, and coupling patterns (J-coupling), revealing adjacent protons.

-

¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum and Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This identifies the chemical shifts of all carbon atoms and distinguishes between CH, CH₂, and CH₃ groups, providing a carbon backbone count.

-

-

Acquisition of 2D Spectra (Correlation Spectroscopy):

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H). It is essential for tracing out proton networks within individual ring systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It is the primary method for assigning specific protons to their corresponding carbons, effectively mapping the ¹H spectrum onto the ¹³C spectrum.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away (H-C-C-C). It is the key to connecting the fragments identified by COSY, allowing for the definitive assembly of the entire molecular structure across quaternary carbons and heteroatoms.

-

-

Data Processing and Interpretation:

-

Process the raw data (Free Induction Decays) using appropriate software (e.g., MestReNova, TopSpin) with Fourier transformation and phase correction.

-

Systematically analyze the spectra, starting with assigning the easily identifiable tert-butyl protons and using them as a starting point to walk through the carbon skeleton via COSY and HMBC correlations. Cross-reference all assignments between the different spectra to ensure consistency.

-

Confirmatory Analysis by X-Ray Crystallography:

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and absolute stereochemistry in the solid state.[8] This technique was instrumental in the original confirmation of the ginkgolide family's structure.[13] For Ginkgolide K, powder X-ray diffraction has also been used to characterize specific crystalline forms, which is critical for pharmaceutical development.[5]

Physicochemical Data Summary

The following table summarizes key quantitative data for Ginkgolide K, essential for experimental design and drug development.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₂O₉ | [6][7] |

| Molecular Weight | 406.38 g/mol | [4] |

| CAS Number | 153355-70-5 | [7] |

| Appearance | Solid | [7] |

| Purity | ≥98% | [7] |

| Solubility | DMSO: 10 mM | [7] |

Conclusion

Ginkgolide K stands as a testament to the chemical complexity achievable in nature. Its defining features—a rigid, cage-like diterpenoid core, multiple lactone rings, a signature tert-butyl group, and a precisely defined absolute stereochemistry—are all intrinsically linked to its function as a potent and selective neuroprotective agent.[14][15] A thorough understanding of this intricate molecular architecture, confirmed through rigorous analytical methods like multidimensional NMR and X-ray crystallography, is the cornerstone for any research or development effort aimed at harnessing the therapeutic potential of this remarkable compound for the treatment of ischemic stroke and other neurological disorders.

References

- CN105524077A - K crystal form of ginkgolide K, and preparation method, composition and application thereof - Google Patents.

-

Chemical structural formula of GK. GK, ginkgolide K. - ResearchGate. Available at: [Link]

-

Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - Molecules. Available at: [Link]

-

The Solid Phase of Ginkgolide K: Structure and Physicochemical Properties - ResearchGate. Available at: [Link]

-

Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - Organic Letters. Available at: [Link]

-

Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed. Available at: [Link]

-

Ginkgolide - Wikipedia. Available at: [Link]

-

Synthetic, Mechanistic and Biological Interrogation of Ginkgo biloba Chemical Space en route to (−)-Bilobalide - PMC. Available at: [Link]

-

Comparing the role of Ginkgolide B and Ginkgolide K on cultured astrocytes exposed to oxygen-glucose deprivation - PMC. Available at: [Link]

-

Structure and Absolute Configuration of Ginkgolide B Characterized by IR- and VCD Spectroscopy | Request PDF - ResearchGate. Available at: [Link]

-

Ginkgo Flavonol Glycosides or Ginkgolides Tend to Differentially Protect Myocardial or Cerebral Ischemia–Reperfusion Injury via Regulation of TWEAK-Fn14 Signaling in Heart and Brain - PMC. Available at: [Link]

-

Chemistry and Biological Activities of Ginkgo Biloba - ResearchGate. Available at: [Link]

-

Ginkgolide – Knowledge and References - Taylor & Francis. Available at: [Link]

-

1 H NMR-based metabolomics combined with HPLC-PDA-S-SPE-NMR for investigation of standardized Ginkgo biloba preparations - ResearchGate. Available at: [Link]

-

The Barriault Synthesis of Ginkgolide C - Organic Chemistry Portal. Available at: [Link]

-

Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - Oncotarget. Available at: [Link]

-

Neuroregulatory role of ginkgolides - Metabolic Brain Disease. Available at: [Link]

-

Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC. Available at: [Link]

-

Structural Characterization of Lignin and Lignin-Carbohydrate Complex (LCC) from Ginkgo Shells (Ginkgo biloba L.) by Comprehensive NMR Spectroscopy - MDPI. Available at: [Link]

-

Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed. Available at: [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Ginkgolide - Wikipedia [en.wikipedia.org]

- 3. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN105524077A - K crystal form of ginkgolide K, and preparation method, composition and application thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]

- 11. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial... | Oncotarget [oncotarget.com]

- 15. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Ginkgolide K in Ginkgo biloba: A Comprehensive Technical Guide

Executive Summary

Ginkgolide K (GK) is a highly oxidized, trace diterpene trilactone isolated from the leaves and roots of Ginkgo biloba. Structurally defined as 1,10-dihydroxy-3,14-didehydroginkgolide, GK is unique among ginkgolides due to the presence of a 3,14-double bond[1]. While it exhibits potent neuroprotective, antioxidant, and immunomodulatory properties—showing particular promise in ameliorating experimental autoimmune encephalomyelitis (EAE)[2]—its extremely low natural abundance bottlenecks clinical development[3].

This technical whitepaper deconstructs the biosynthesis of Ginkgolide K, from the convergence of the MEP and MVA pathways to the late-stage cytochrome P450 (CYP450) oxidations. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with actionable, field-proven methodologies for elucidating and engineering this complex metabolic network.

The Core Biosynthetic Architecture: Precursor Convergence

The biosynthesis of all ginkgolides begins with the generation of the universal five-carbon isoprenoid building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[4]. Ginkgo biloba utilizes a compartmentalized, yet highly communicative, dual-pathway system[3]:

-

The MEP Pathway (Plastidial): The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the primary engine for diterpene synthesis[3]. Initiated by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), this pathway provides the bulk of the carbon flux required for the C20 geranylgeranyl diphosphate (GGPP) backbone[5].

-

The MVA Pathway (Cytosolic): The mevalonate (MVA) pathway, governed by the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), traditionally supplies precursors for sesquiterpenes (like bilobalide) and sterols[3]. However, multi-omics co-expression analyses reveal significant cross-talk, where cytosolic IPP can translocate into the plastid to supplement the ginkgolide precursor pool under stress or elicitation[6].

Pathway Visualization

Fig 1. Biosynthetic pathway of Ginkgolide K integrating MEP/MVA pathways and CYP450 modifications.

Backbone Assembly and Cyclization

The linear C20 backbone, GGPP, is synthesized by GbGGPPS [4]. The first committed step in ginkgolide biosynthesis is the cyclization of GGPP into the tricyclic diterpene hydrocarbon levopimaradiene , catalyzed by levopimaradiene synthase (GbLPS) [4].

Causality Insight: Why is levopimaradiene considered the universal precursor? Isotopic labeling and precursor feeding studies have demonstrated that exogenous application of levopimaradiene to Ginkgo cambial meristematic cells directly upregulates the downstream synthesis of ginkgolides, bypassing the rate-limiting steps of the MEP pathway[4].

Late-Stage Oxidation: The CYP450 Gene Cluster and Ginkgolide K Formation

The conversion of levopimaradiene to the highly oxygenated Ginkgolide K requires a massive structural overhaul: the formation of a tert-butyl group, three lactone rings, and specific desaturations.

Recent breakthroughs have identified a unique biosynthetic gene cluster (BGC) in Ginkgo biloba encoding multifunctional Cytochrome P450s (CYPs) that initiate this process[7].

-

GbCYP7005C3 acts as the first skeletal modification enzyme, localized in the endoplasmic reticulum[6].

-

The CYP450 cluster executes atypical catalytic activities, including scarless C-C bond cleavage and an NIH shift (carbon skeleton rearrangement) on previously unsuspected intermediates to form the signature tert-butyl group[7].

-

Formation of Ginkgolide K: Unlike Ginkgolides A, B, or C, Ginkgolide K possesses a 3,14-double bond[1]. This implies the involvement of a highly specific, late-stage desaturase or a variant CYP450-mediated dehydration step that acts on a hydroxylated intermediate to yield the 1,10-dihydroxy-3,14-didehydroginkgolide structure.

Transcriptional Regulation and Metabolic Engineering

Ginkgolide biosynthesis is heavily regulated by environmental and hormonal cues, particularly Jasmonic Acid (JA). The transcription factor GbEAG acts as a central regulator, integrating JA and light signaling[6].

-

Mechanism: GbEAG localizes to the nucleus and directly binds to the GCC-boxes within the promoter regions of key biosynthetic genes, including GbIDI (Isopentenyl diphosphate isomerase) and GbCYP7005C3[6].

-

Engineering Application: Overexpressing GbEAG via a "cut-dip-regeneration" system in Ginkgo roots significantly enhances total ginkgolide content, providing a viable strategy for increasing the trace yields of Ginkgolide K[6].

Quantitative Data: Key Enzymes and Elicitation Strategies

Table 1: Core Enzymes in the Ginkgolide K Biosynthetic Network

| Enzyme | Abbreviation | Subcellular Localization | Catalytic Function |

| 1-Deoxy-D-xylulose 5-phosphate synthase | DXS | Plastid | Rate-limiting step of the MEP pathway; forms DXP[5]. |

| 3-Hydroxy-3-methylglutaryl-CoA reductase | HMGR | Cytosol | Rate-limiting step of the MVA pathway[3]. |

| Geranylgeranyl diphosphate synthase | GbGGPPS | Plastid | Condenses IPP and DMAPP into the C20 backbone GGPP[4]. |

| Levopimaradiene synthase | GbLPS | Plastid | Cyclizes GGPP into the tricyclic diterpene levopimaradiene[4]. |

| Cytochrome P450 7005C3 | GbCYP7005C3 | Endoplasmic Reticulum | Catalyzes the first skeletal modification of levopimaradiene[6]. |

Table 2: Elicitation and Engineering Strategies for Yield Enhancement

| Strategy | Target Mechanism | Experimental Condition | Yield Enhancement |

| Precursor Feeding | Substrate saturation | 100 mg/L Levopimaradiene (LP) for 48h | 1.61-fold increase in Ginkgolide A/B[4]. |

| Hormonal Elicitation | JA-signaling activation | Methyl Jasmonate (MeJA) application | Significant upregulation of GbEAG and downstream CYP450s[6]. |

| TF Overexpression | Promoter activation (GCC-box) | GbEAG overexpression via root transformation | Significant increase in total root ginkgolides[6]. |

Experimental Workflows & Methodologies

To elucidate and engineer the trace Ginkgolide K pathway, researchers must employ a combination of multi-omics and heterologous functional validation. Below are self-validating protocols designed to ensure high-fidelity data.

Workflow Visualization

Fig 2. Step-by-step multi-omics and validation workflow for elucidating ginkgolide biosynthesis.

Protocol 1: Multi-Omics Gene Discovery and Co-Expression Analysis

Causality: Because Ginkgolide K is a trace metabolite[8], standard differential expression (DE) analysis often fails to capture its specific biosynthetic genes. Weighted Gene Co-expression Network Analysis (WGCNA) correlates subtle transcriptomic shifts with LC-MS/MS metabolomic profiles to identify gene clusters[7].

Step-by-Step Methodology:

-

Tissue Sampling & Elicitation: Treat Ginkgo biloba suspension cells with 100 µM MeJA. Harvest samples at 0h, 12h, 24h, and 48h. Self-Validation: Always include a mock-treated (solvent only) control at every time point to rule out circadian or handling-induced gene expression changes.

-

Metabolite Extraction & LC-MS/MS: Extract metabolites using 70% aqueous methanol. Analyze via LC/DAD/ESI/MS. Ginkgolide K is identified by its specific molecular ion and a retention time distinct from Ginkgolide A/B/C due to its 3,14-double bond[1].

-

Transcriptome Sequencing: Perform RNA-seq on the exact same biological replicates used for metabolomics to ensure perfect temporal correlation.

-

WGCNA Integration: Construct a co-expression network. Isolate modules where gene expression tightly peaks at 24h (correlating with the accumulation of Ginkgolide K precursors). Filter for genes annotated as CYP450s or desaturases.

Protocol 2: Functional Validation of CYP450s in Saccharomyces cerevisiae

Causality: Plant CYP450s require membrane anchoring and specific Cytochrome P450 reductases (CPRs) for electron transfer. E. coli lacks these eukaryotic endomembrane systems, making S. cerevisiae the superior host for functional validation[7].

Step-by-Step Methodology:

-

Strain Engineering: Utilize a yeast strain (e.g., WAT11) pre-engineered to express an Arabidopsis or Ginkgo CPR (e.g., GbCPR) to ensure efficient electron transfer to the candidate CYP450.

-

Plasmid Construction: Clone the candidate GbCYP gene into a galactose-inducible yeast expression vector (e.g., pYES2).

-

In Vivo Feeding Assay: Grow the transformed yeast in synthetic drop-out medium containing 2% galactose to induce expression. Supplement the media with 50 µM levopimaradiene (dissolved in DMSO).

-

Extraction and GC-MS/LC-MS Analysis: After 72 hours, extract the culture with ethyl acetate. Analyze the organic phase for oxygenated intermediates.

-

Self-Validating Controls:

-

Negative Control: Yeast harboring an empty pYES2 vector fed with levopimaradiene. This proves that any oxidation observed is not due to endogenous yeast enzymes.

-

Positive Control: If available, a known functional CYP450 (like GbCYP7005C3) to confirm the CPR system is actively transferring electrons[6].

-

References

-

A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis. Nature Communications (2022).

-

Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling. PNAS / PubMed Central (2025). (Note: URL representative of PMC index)

-

[Analysis and structure identification of trace constituent in the total ginkgolide by using LC/DAD/ESI/MS]. Yao Xue Xue Bao (2001).

-

Production of Terpene Trilactones from Cell and Organ Cultures of Ginkgo biloba. MDPI (2024). (Note: URL representative of MDPI index)

-

Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data. Frontiers in Plant Science (2023).(Note: URL representative of Frontiers index)

-

Eomesodermin in CD4+T cells is essential for Ginkgolide K ameliorating disease progression in experimental autoimmune encephalomyelitis. International Journal of Biological Sciences (2021). (Note: URL representative of IJBS index)

Sources

- 1. [Analysis and structure identification of trace constituent in the total ginkgolide by using LC/DAD/ESI/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijbs.com [ijbs.com]

- 3. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]

- 4. Production of Terpene Trilactones from Cell and Organ Cultures of Ginkgo biloba | MDPI [mdpi.com]

- 5. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]

- 6. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Trace Phytochemistry of Ginkgo biloba: Natural Occurrence, Variability, and Analytical Characterization of Ginkgolide K

Executive Summary

Ginkgolides are a highly specialized class of terpene trilactones (TTLs) exclusive to the relict species Ginkgo biloba. While Ginkgolides A, B, and C dominate the phytochemical profile and commercial extracts, Ginkgolide K (GK) exists as an extremely rare trace constituent[1]. Structurally identified as 1,10-dihydroxy-3,14-didehydroginkgolide, GK is distinguished by the presence of a double bond—a rarity among naturally occurring ginkgolides[2]. Because of its potent neuroprotective and angiogenic properties, isolating and quantifying GK is of high interest to drug development professionals. This whitepaper provides a comprehensive technical breakdown of GK’s natural variability, biosynthetic pathways, and the rigorous analytical methodologies required for its quantification.

Biosynthesis and Seasonal Variability

The biosynthesis of TTLs in G. biloba is highly compartmentalized. While sesquiterpenes (such as bilobalide) are primarily synthesized via the cytosolic mevalonate (MVA) pathway, diterpenes like GK are derived from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway located within the plastid[1]. The rate-limiting enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate, ultimately yielding the universal precursors IPP and DMAPP[1].

Plastidial MEP pathway driving the biosynthesis of Ginkgolide K and related diterpenes.

Seasonal Accumulation Dynamics

Metabolomic and transcriptomic co-expression analyses reveal that GK accumulation is highly dependent on seasonal phenology[1]. Unlike flavonoids, which often peak early in the growing season, GK (alongside Ginkgolides B and J) exhibits a delayed accumulation trajectory. The concentration of these specific terpenoids remains relatively stagnant during the early summer months but gradually surges to reach peak accumulation around October[1]. Consequently, chronological harvesting strategies must be strictly calibrated to late autumn to yield viable quantities of this trace metabolite.

Analytical Methodologies: Extraction and Quantification

Because GK is present in minute quantities, traditional extraction and UV-based detection methods are insufficient. A self-validating ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) protocol is required to achieve the necessary sensitivity and selectivity[3].

Step-by-Step UHPLC-MS/MS Protocol

To ensure high scientific integrity and reproducibility, the following protocol integrates internal validation mechanisms to correct for matrix effects during trace analysis.

-

Tissue Homogenization & Extraction : Harvest leaves in October to capture peak accumulation[1]. Pulverize the tissue and subject it to liquid-liquid extraction using ethyl acetate[3].

-

Causality: Ethyl acetate is specifically selected because its moderate polarity perfectly partitions the relatively non-polar terpene trilactones away from highly polar leaf matrix components (like complex polysaccharides and tannins), ensuring a cleaner extract for MS analysis.

-

-

Internal Standard Addition : Spike the crude extract with a known concentration of an internal standard (e.g., Diazepam) prior to reconstitution[3].

-

Causality: The internal standard acts as a self-validating control. It compensates for ion suppression in the mass spectrometer and accounts for any physical extraction losses, ensuring the final quantification is absolute rather than relative.

-

-

Chromatographic Separation : Inject the sample onto an Agilent ZORBAX SB-Aq column (4.6 mm × 50 mm, 1.8 μm) using a mobile phase gradient of 0.5% aqueous formic acid and methanol[3].

-

Causality: The sub-2-micron particle size ensures sharp peak resolution, separating GK from structurally similar analogs (like Ginkgolide B). The addition of formic acid serves as a proton donor, facilitating the ionization of the lactone rings.

-

-

Mass Spectrometry (MRM Mode) : Operate the triple quadrupole MS in positive electrospray ionization (ESI+) mode. Monitor the specific ion transition for GK at m/z 407.10 → 389.20[3].

-

Causality: Multiple Reaction Monitoring (MRM) filters out background noise by selecting only the specific parent-to-daughter ion fragmentation. Positive ESI is optimal because GK readily accepts protons to form highly stable [M+H]+ adducts.

-

Step-by-step analytical workflow for the extraction and quantification of Ginkgolide K.

Quantitative Data Summary

The following table synthesizes the critical pharmacokinetic and analytical parameters of GK, providing a reference framework for drug development.

| Parameter | Value / Characteristic | Causality / Significance |

| Molecular Formula | C20H22O9 | The unique didehydroginkgolide structure confers distinct receptor binding affinities compared to saturated ginkgolides[2]. |

| Peak Leaf Accumulation | October | Governed by late-stage seasonal biosynthesis via the plastidial MEP pathway[1]. |

| Primary Extraction Solvent | Ethyl Acetate | Optimizes the recovery of non-polar TTLs from complex aqueous plant matrices[3]. |

| Ion Transition (MRM) | m/z 407.10 → 389.20 | Ensures high-specificity quantification, eliminating cross-talk from other ginkgolides[3]. |

| In Vivo Elimination Half-life | ~4 hours | Rapid systemic clearance necessitates the development of targeted delivery systems for sustained clinical efficacy[3]. |

| Major Tissue Distribution | Liver and Kidney | Indicates the primary physiological routes of metabolism and excretion following intravenous administration[3]. |

Pharmacological Profile and Therapeutic Potential

Despite its low natural abundance, GK is a highly potent Platelet-Activating Factor (PAF) antagonist[3]. Recent pharmacological studies have highlighted its exceptional promise in neuroprotection and vascular restoration.

In in vitro models, GK effectively protects cultured astrocytes against oxygen-glucose deprivation (OGD), mitigating cytotoxicity and preserving central nervous system homeostasis during ischemic events[4]. Furthermore, in vivo studies utilizing middle cerebral artery occlusion (MCAO) mouse models demonstrate that GK actively promotes post-ischemic angiogenesis[5]. Mechanistically, GK achieves this by triggering the phosphorylation of JAK2, which subsequently activates STAT3. The nuclear translocation of STAT3 upregulates the gene expression required for new blood vessel formation, aiding in neurorestoration[5].

Mechanism of Ginkgolide K-induced angiogenesis via the JAK2/STAT3 signaling pathway.

Conclusion

Ginkgolide K represents a highly valuable, albeit scarce, therapeutic compound within the Ginkgo biloba metabolome. By understanding its MEP-driven late-season accumulation[1] and employing rigorously validated UHPLC-MS/MS extraction protocols[3], researchers can overcome the challenges of its trace natural occurrence. As its role in JAK2/STAT3-mediated angiogenesis becomes clearer[5], GK stands out as a prime candidate for advanced neuroprotective drug development.

Sources

- 1. Frontiers | Novel mechanisms for the synthesis of important secondary metabolites in Ginkgo biloba seed revealed by multi-omics data [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic studies of ginkgolide K in rat plasma and tissues after intravenous administration using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]

Ginkgolide K: Physicochemical Characterization, Formulation Strategies, and Neuroprotective Signaling Mechanisms

Executive Summary

Ginkgolide K (GK) is a highly bioactive diterpenoid trilactone isolated from the leaves of Ginkgo biloba[1]. While historically overshadowed by Ginkgolide B, GK has emerged as a potent neuroprotective agent with profound efficacy in mitigating ischemic stroke and oxygen-glucose deprivation (OGD)[2],[3]. This technical whitepaper synthesizes the physicochemical properties, analytical workflows, in vivo formulation strategies, and molecular signaling mechanisms of GK to provide a comprehensive guide for preclinical drug development.

Physicochemical Profile & Solid-State Chemistry

From a structural standpoint, GK shares the rigid hexacyclic cage-like architecture characteristic of the ginkgolide family[1]. However, it is uniquely identified as 1, 10-dihydroxy-3, 14-didehydroginkgolide[4]. The presence of a double bond in its structure distinguishes it from other common ginkgolides, subtly altering its spectral properties and reactivity[4],[5].

In the solid state, GK exhibits profound molecular inflexibility[4]. When crystallized, it readily incorporates solvent molecules into its crystal lattice, forming distinct polymorphs and solvates (e.g., with DMSO, water, or methanol-ethanol) driven by diverse hydrogen-bonding networks[4]. Understanding these solid-state properties is critical, as the choice of solvent directly impacts the thermodynamic stability and dissolution rate of the active pharmaceutical ingredient (API).

Table 1: Key Physicochemical Properties of Ginkgolide K

| Property | Value |

| Molecular Formula | C₂₀H₂₂O₉[1],[6] |

| Molecular Weight | 406.38 g/mol [1],[6] |

| CAS Number | 153355-70-5[1],[6] |

| Structural Class | Diterpenoid Trilactone[1],[6] |

| Key Structural Feature | 1, 10-dihydroxy-3, 14-didehydroginkgolide (contains double bond)[4] |

| Appearance | White to off-white solid[1] |

| In Vitro Solubility | 50 mg/mL (123.04 mM) in anhydrous DMSO (requires ultrasonication)[1] |

| Solid-State Forms | Solvate-free form; Solvates with DMSO, H₂O, Acetone-IPA, MeOH-EtOH[4] |

Analytical Workflow: Extraction and HPLC-ELSD Quantification

Quantifying terpene trilactones like GK presents a unique analytical challenge. Because most ginkgolides lack conjugated double bonds, they exhibit poor UV absorbance, rendering standard UV-Vis detectors ineffective[7]. Although GK possesses a didehydro bond that provides a weak UV signature[4], Evaporative Light Scattering Detection (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) remains the gold standard for robust, high-sensitivity quantification[7],[5].

Protocol: Extraction and HPLC-ELSD Quantification

-

Step 1: Liquid-Liquid Extraction (Sample Cleanup)

-

Action: Extract standardized Ginkgo biloba powder using aqueous ethanol, followed by partitioning with ethyl acetate[5].

-

Causality: The initial aqueous-organic extraction pulls both flavonoid glycosides and terpene trilactones. Partitioning with ethyl acetate selectively isolates the lipophilic ginkgolide fraction, removing highly polar matrix interferences that would otherwise cause severe peak tailing and column degradation[7].

-

-

Step 2: Chromatographic Separation

-

Action: Inject the purified extract onto a C18 reverse-phase column using an isocratic mobile phase of methanol and water (e.g., 33:67 v/v)[7].

-

Causality: The rigid, hydrophobic cage of GK interacts strongly with the C18 stationary phase. Isocratic elution ensures a stable baseline, which is critical for ELSD where gradient shifts can cause baseline drift due to changes in mobile phase volatility[7].

-

-

Step 3: ELSD Detection

-

Action: Set the ELSD drift tube temperature to 40-50°C with nitrogen as the nebulizer gas.

-

Self-Validation: The system is validated when the recovery rate of spiked GK standards reaches 97.5–100% with a Relative Standard Deviation (RSD) of <3%, confirming that the extraction is quantitative and the detector response is linear[5].

-

Fig 1: HPLC-ELSD/MS analytical workflow for the isolation and quantification of Ginkgolide K.

In Vitro & In Vivo Formulation Strategies

GK is highly lipophilic and practically insoluble in water, necessitating engineered vehicle systems for biological assays.

Protocol: Preparation of a 2.08 mg/mL In Vivo Working Solution

-

Step 1: Primary Solvation

-

Action: Dissolve 2.08 mg of GK in 100 μL of anhydrous, newly opened DMSO[1]. Sonicate until visually clear.

-

Causality: GK's rigid structure requires a solvent with a high dielectric constant to disrupt its crystalline lattice. DMSO is highly hygroscopic; if moisture is absorbed from the air, the solvent's solvating power drops precipitously, causing the lipophilic GK to crash out of solution[1],[8].

-

-

Step 2: Co-Solvent Addition

-

Action: Add 400 μL of PEG300 to the DMSO stock and vortex thoroughly[1].

-

Causality: PEG300 acts as a thermodynamic bridge, lowering the polarity gap between the DMSO stock and the final aqueous phase.

-

-

Step 3: Micellar Stabilization

-

Action: Add 50 μL of Tween-80 and mix evenly[1].

-

Causality: Tween-80 is a non-ionic surfactant. It encapsulates the solvated GK molecules into stable micelles, preventing nucleation and crystal growth when water is introduced.

-

-

Step 4: Aqueous Dilution

-

Action: Dropwise, add 450 μL of sterile Saline while continuously vortexing[1].

-

Self-Validation: The protocol is successful if the final mixture is a completely clear solution devoid of turbidity or phase separation. If precipitation occurs, the micellar capacity has been exceeded or the DMSO was compromised by moisture[1].

-

Table 2: Validated In Vivo Formulation Vehicles for Ginkgolide K

| Vehicle Composition | Final Concentration | Visual State | Recommended Use |

| 10% DMSO + 90% Corn Oil[1] | ≥ 2.50 mg/mL | Clear solution | Lipophilic depot injection |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1] | ≥ 2.08 mg/mL | Clear solution | Intravenous / Intraperitoneal |

| 10% DMSO + 90% (20% SBE-β-CD in Saline)[1] | ≥ 2.08 mg/mL | Clear solution | Enhanced bioavailability |

Mechanistic Pharmacology: Neuroprotective Signaling

GK has demonstrated profound neuroprotective efficacy, particularly in models of ischemic stroke and oxygen-glucose deprivation/reperfusion (OGD/R)[2],[3]. Its therapeutic effects are mediated through a highly coordinated, multi-target signaling network.

-

Autophagy Activation (AMPK/mTOR/ULK1 Axis): GK induces protective autophagy in astrocytes and neurons[1]. It acts as an upstream activator of AMPK, which subsequently inhibits mTOR[1]. The suppression of mTOR relieves the inhibition on ULK1, triggering the autophagic cascade that clears damaged organelles and misfolded proteins following ischemic stress[1].

-

Apoptosis Inhibition (ROS/MAPK Axis): During cerebral ischemia, a surge in Reactive Oxygen Species (ROS) activates the p38 and JNK Mitogen-Activated Protein Kinase (MAPK) pathways, leading to mitochondrial apoptosis[2],[9]. GK acts as a potent ROS scavenger, thereby suppressing the phosphorylation of p38 and JNK[2],[9]. This suppression downregulates pro-apoptotic Bax and cleaved caspase-3/9, while upregulating anti-apoptotic Bcl-2, effectively sealing the mitochondrial membrane and preventing cell death[2],[9].

-

Mitochondrial Dynamics (Drp1/GSK-3β Axis): GK directly preserves mitochondrial integrity by inhibiting mitochondrial fission[3]. It increases the phosphorylation of Drp1 at Ser637, preventing its translocation to the mitochondria[3]. Furthermore, it inhibits GSK-3β-dependent increases in mitochondrial membrane permeability, maintaining the electrochemical gradient necessary for ATP production during reperfusion[3].

Fig 2: Neuroprotective signaling network of Ginkgolide K via AMPK/mTOR and ROS/MAPK pathways.

References

-

Ginkgolide K | Autophagy Activator | MedChemExpress . MedChemExpress. Available at: 1

-

Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways . Spandidos Publications. Available at: 2

-

Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways . PubMed. Available at: 9

-

The Solid Phase of Ginkgolide K: Structure and Physicochemical Properties . ResearchGate. Available at: 4

-

Ginkgolide K (CAS Number: 153355-70-5) | Cayman Chemical . Cayman Chemical. Available at: 6

-

Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability . PMC. Available at: 3

-

Ginkgolide K | AMPK chemical | CAS 153355-70-5 | Selleck . Selleckchem. Available at: 8

-

Analytical Methods for Characterizing Bioactive Terpene Lactones in Ginkgo Biloba Extracts and Performing Pharmacokinetic Studie . SciSpace. Available at: 7

-

A Method for Extraction and Quantification of Ginkgo Terpene Trilactones . ResearchGate. Available at: 5

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. scispace.com [scispace.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Ginkgolide K in Neuroprotection: Mechanisms of Action and Experimental Validation

Executive Summary

Ginkgolide K (GK) is a rare terpene trilactone isolated from the leaves of Ginkgo biloba[1]. While historically recognized as a natural platelet-activating factor (PAF) receptor antagonist, recent high-resolution mechanistic studies have repositioned GK as a potent, multi-target neuroprotective agent[1][2]. Its primary therapeutic value lies in its ability to intercept the cascading pathophysiology of ischemia-reperfusion (I/R) injury by stabilizing mitochondrial dynamics, modulating kinase signaling networks, and activating autophagic defense mechanisms[1][3][4]. This technical guide synthesizes the core molecular pathways of GK and provides self-validating experimental protocols for preclinical evaluation.

Core Mechanistic Pathways of Ginkgolide K

The neuroprotective efficacy of GK is not derived from a single target, but rather from its pleiotropic regulation of cellular survival systems.

Mitochondrial Dynamics and mPTP Regulation

During an ischemic stroke, the sudden burst of reactive oxygen species (ROS) upon reperfusion triggers pathological mitochondrial fission and the opening of the mitochondrial permeability transition pore (mPTP)[1]. GK fundamentally alters this trajectory through two distinct kinase interactions:

-

Drp1 Inhibition: GK increases the phosphorylation of Dynamin-related protein 1 (Drp1) at Ser637. This phosphorylation event prevents Drp1 from translocating from the cytosol to the outer mitochondrial membrane, thereby halting mitochondrial fragmentation[1].

-

GSK-3β Modulation: GK induces the phosphorylation of Glycogen Synthase Kinase-3β (GSK-3β) at Ser9. This specific phosphorylation enhances the binding affinity between the adenine nucleotide translocator (ANT) and p-GSK-3β. By doing so, it competitively suppresses the interaction between ANT and Cyclophilin D (CypD)—the critical structural prerequisite for mPTP opening[1][5].

-

Calcium Homeostasis: GK further protects mitochondrial integrity by downregulating the expression of the Mitochondrial Ca2+ Uniporter (MCU), which prevents the calcium overload that typically precedes apoptotic signaling[6].

Attenuation of MAPK/JNK and Oxidative Stress

Ischemic insults activate pro-apoptotic mitogen-activated protein kinases (MAPKs). GK provides robust neuroprotection by selectively inhibiting the phosphorylation of p38 and JNK[4][7]. The suppression of these pathways directly downregulates the transcription factors p53 and c-Jun, which subsequently reduces the Bax/Bcl-2 ratio, prevents cytochrome c release, and blocks the cleavage of caspase-9 and caspase-3[4][8]. Concurrently, GK significantly reduces malondialdehyde (MDA) levels and restores the activity of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-PX)[2][8].

Autophagic and Survival Signaling

To clear damaged organelles before they induce necrotic cell death, GK induces protective autophagy via the AMPK/mTOR/ULK1 signaling axis[3]. Furthermore, GK activates the PI3K/Akt pathway, which drives the nuclear translocation of Nrf2 and the activation of CREB, leading to the upregulation of Heme Oxygenase-1 (HO-1) and sustained cellular survival[9].

Fig 1. Ginkgolide K multi-target neuroprotective signaling network in ischemic injury.

Quantitative Efficacy Benchmarks

The following table synthesizes the quantitative pharmacological impact of GK across validated preclinical models of neurodegeneration and ischemia.

| Experimental Model | GK Treatment Parameters | Key Quantitative Observations | Ref |

| PC12 Cells (Glutamate Toxicity) | Pretreatment | ↓ Ca2+ influx, ↓ ROS generation, ↑ SOD/GSH-PX activity, ↓ Bax/Bcl-2 ratio | [8] |

| SH-SY5Y Cells (OGD/R) | Pretreatment (Dose-dependent) | ↓ p-p38, ↓ p-JNK, ↓ Cleaved Caspase-3/9, Restored Cell Viability | [4][7] |

| Rat MCAO Model (In Vivo) | 2, 4, 8 mg/kg i.v. | ↓ Infarct volume, ↓ Brain water content, Improved Neurological Deficit Score (NDS) | [2] |

| Mouse MCAO Model (In Vivo) | Intravenous Administration | ↓ Drp1 mitochondrial translocation, Maintained mitochondrial integrity | [1] |

Validated Experimental Workflows

To ensure high-fidelity reproducibility, the following protocols detail the self-validating systems used to benchmark GK's neuroprotective capabilities.

In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

Causality & Rationale: OGD/R is the gold standard for simulating the ischemic penumbra in vitro. Removing glucose and oxygen mimics the ischemic core's metabolic collapse. The sudden reintroduction of standard media simulates reperfusion, which paradoxically accelerates cell death via a massive ROS burst. GK is administered prior to OGD to prime cellular antioxidant defenses (e.g., Nrf2/HO-1)[9] and stabilize mitochondrial membranes before the insult occurs.

-

Cell Culture & Seeding: Culture SH-SY5Y or PC12 cells in DMEM supplemented with 10% FBS. Seed at 1×105 cells/well in 96-well plates and allow 24 hours for adherence.

-

GK Pre-treatment: Treat cells with GK (e.g., 10–40 μM) for 2 to 4 hours prior to OGD induction[4].

-

Ischemic Induction (OGD): Aspirate standard media, wash with PBS, and replace with glucose-free, serum-free DMEM. Transfer the plates to a hypoxic incubator (1% O2, 5% CO2, 94% N2) for 4 hours. This forces cells into anaerobic glycolysis, depleting ATP.

-

Reperfusion: Remove the hypoxic media, replace with standard oxygenated growth media, and return to a normoxic incubator for 24 hours.

-

Validation Assay (MMP): Assess Mitochondrial Membrane Potential (MMP) using TMRE (Tetramethylrhodamine, ethyl ester) dye. Causality: TMRE is a potentiometric dye that accumulates only in active, polarized mitochondria. A drop in fluorescence directly quantifies mPTP opening and MMP collapse[1].

In Vivo: Middle Cerebral Artery Occlusion (MCAO)

Causality & Rationale: The intraluminal suture MCAO model is preferred because it avoids craniectomy (which introduces neuroinflammation artifacts) and accurately replicates the hemodynamics of human focal cerebral ischemia.

-

Subject Preparation: Anesthetize adult male Sprague-Dawley rats. Maintain core body temperature strictly at 37°C using a feedback-controlled heating pad. Causality: Hypothermia is inherently neuroprotective and will mask the therapeutic efficacy of GK.

-

Surgical Occlusion: Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Insert a silicon-coated nylon monofilament into the ECA stump and advance it into the ICA until mild resistance is felt, effectively occluding the MCA origin.

-

Ischemia & Reperfusion: Leave the filament in place for 1.5 to 2 hours to establish the infarct core, then carefully withdraw it to allow reperfusion.

-

GK Administration: Administer GK (e.g., 2, 4, or 8 mg/kg) intravenously via the tail vein exactly at the onset of reperfusion[2]. Causality: IV delivery at reperfusion accurately mimics the clinical reality of administering neuroprotectants post-stroke onset.

-

Infarct Volumetry: At 24 hours post-reperfusion, euthanize the animal, section the brain into 2mm coronal slices, and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Causality: TTC is reduced by active mitochondrial dehydrogenases in living tissue to a deep red formazan. Infarcted (dead) tissue lacks these enzymes and remains white, allowing precise, high-contrast quantification of the infarct volume[2].

Fig 2. Standardized in vitro and in vivo workflows for validating GK neuroprotection.

Sources

- 1. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ginkgolide K protects SH‑SY5Y cells against oxygen‑glucose deprivation‑induced injury by inhibiting the p38 and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial... | Oncotarget [oncotarget.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. Diterpene ginkgolides protect against cerebral ischemia/reperfusion damage in rats by activating Nrf2 and CREB through PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ginkgolide K as a Selective Platelet-Activating Factor Receptor Antagonist: Structural Dynamics, Mechanistic Pathways, and Experimental Protocols

Introduction: The Molecular Imperative of PAFR Antagonism

Platelet-activating factor (PAF) is a potent lipid mediator that drives inflammatory, thrombotic, and apoptotic cascades across various tissue types, particularly within the central nervous system (CNS) 1. The PAF receptor (PAFR), a G-protein-coupled receptor (GPCR), serves as the primary transducer of these signals. Overactivation of PAFR is a hallmark of ischemic stroke, neurotrauma, and autoimmune demyelination 2. Ginkgolides, unique diterpene lactones isolated from Ginkgo biloba, have long been recognized as natural PAFR antagonists. Among them, Ginkgolide K (GK) has emerged as a highly efficacious monomer, demonstrating superior neuroprotective and anti-inflammatory profiles compared to its structural analogs, such as Ginkgolide B (GB) 3.

Structural Pharmacology of Ginkgolide K

Ginkgolide K (C20H22O9) is structurally distinguished from Ginkgolide B by the presence of an additional hydroxyl group 3. This subtle structural variation significantly alters its binding thermodynamics and functional efficacy at the PAFR binding pocket. While both GB and GK competitively inhibit PAF binding, GK exhibits a more robust capacity to modulate downstream intracellular signaling, particularly in maintaining cell survival pathways (e.g., PI3K/Akt) under extreme oxidative stress 4.

Mechanistic Framework: PAFR Signaling and GK Intervention

Upon PAF binding, PAFR undergoes a conformational shift that activates the Gq protein complex. This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG) 2. IP3 triggers the release of intracellular Ca2+, while DAG activates Protein Kinase C (PKC). This cascade ultimately phosphorylates and activates Mitogen-Activated Protein Kinases (MAPKs) and Nuclear Factor-kappa B (NF-κB), driving the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and apoptotic factors 1.

Ginkgolide K acts as a competitive antagonist at the PAFR, effectively uncoupling this GPCR from its downstream effectors. In models of oxygen-glucose deprivation (OGD), GK not only suppresses the PAF-induced phosphorylation of NF-κB p65 but also uniquely upregulates the Nrf2/HO-1 antioxidant pathway and preserves PI3K/Akt signaling, a dual mechanism not fully replicated by other ginkgolides 3.

Caption: PAFR signaling cascade and competitive inhibition by Ginkgolide K.

Quantitative Efficacy Across Pathological Models

The therapeutic versatility of GK has been validated across multiple in vitro and in vivo models. The following table synthesizes the quantitative endpoints demonstrating GK's efficacy.

| Experimental Model | GK Dosage / Conc. | Primary Target Pathway | Key Quantitative Outcomes |

| MCAO (Rat) | 2, 4, 8 mg/kg (i.v.) | PAFR / Antioxidant | Significantly diminished infarct volume; reversed MDA, NO, and SOD to normal states 5. |

| OGD (Astrocytes) | In vitro | PAFR / PI3K/Akt / NF-κB | Inhibited PAF release; suppressed IL-6/TNF-α; maintained high PI3K/p-Akt expression 3. |

| EAE (Mouse) | 15 mg/kg (i.p.) | PAFR / Th17 Differentiation | Attenuated disease progression; suppressed CNS inflammatory infiltrations [[6]](). |

| ER Stress (Cardiomyocytes) | 10–20 μM | IRE1α/XBP1 | Reduced CHOP and cleaved caspase-3; increased Bcl-2 expression 7. |

Validated Experimental Methodologies

To ensure high reproducibility and scientific integrity, the following protocols outline the self-validating systems used to evaluate GK's PAFR antagonism.

Protocol A: In Vitro Oxygen-Glucose Deprivation (OGD) Model in Astrocytes

Causality & Rationale: Astrocytes are primary responders to ischemic injury. The OGD model mimics the ischemic penumbra, triggering massive endogenous PAF release. Measuring both extracellular PAF and intracellular signaling ensures we capture both the upstream ligand dynamics and the downstream receptor blockade.

-

Astrocyte Culture & Maturation: Isolate primary cortical astrocytes from neonatal rodents. Culture in DMEM with 10% FBS until 80% confluence. Validation step: Confirm astrocyte purity (>95%) using GFAP immunofluorescence.

-

OGD Induction: Wash cells with glucose-free Earle's balanced salt solution (EBSS). Transfer to a hypoxic chamber (1% O2, 5% CO2, 94% N2) at 37°C for 4–6 hours 3.

-

Ginkgolide K Administration: Immediately upon reperfusion (return to normoxia and glucose-containing media), administer GK at optimized concentrations (e.g., 10–50 μM). Include a vehicle control and a positive control (e.g., Ginkgolide B).

-

PAF Quantification: At 24 hours post-OGD, collect the supernatant. Quantify extracellular PAF levels using a highly specific enzyme-linked immunosorbent assay (ELISA).

-

Signal Transduction Analysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting for p-NF-κB p65, total NF-κB, PI3K, p-Akt, and total Akt. Causality: The ratio of phosphorylated to total protein validates the specific intracellular uncoupling of the PAFR pathway 4.

Caption: Experimental workflow for evaluating Ginkgolide K in OGD-induced astrocyte models.

Protocol B: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

Causality & Rationale: Pretreatment with GK establishes therapeutic plasma concentrations prior to the ischemic insult, isolating its prophylactic neuroprotective efficacy via PAFR antagonism from secondary confounding variables.

-

Animal Pretreatment: Administer GK (2, 4, or 8 mg/kg) intravenously to male Sprague-Dawley rats once daily for 5 consecutive days prior to surgery 5.

-

MCAO Surgery: Anesthetize the animal. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Reperfusion & Scoring: After 2 hours of occlusion, withdraw the filament to allow reperfusion. At 24 hours post-reperfusion, evaluate neurological deficit scores (NDS) using a standardized 5-point scale.

-

Infarct Volume & Biochemical Assays: Euthanize the animals. Section the brain and stain with 2% triphenyltetrazolium chloride (TTC) to quantify infarct volume. Homogenize ischemic cortical tissue to measure malondialdehyde (MDA) and superoxide dismutase (SOD) levels, validating the attenuation of PAF-induced oxidative stress 5.

Conclusion

Ginkgolide K represents a highly potent, structurally optimized PAFR antagonist. By competitively inhibiting PAF binding and uniquely modulating downstream survival (PI3K/Akt) and antioxidant (Nrf2/HO-1) pathways, GK offers a robust therapeutic profile for ischemic and inflammatory CNS disorders. The rigorous application of the standardized in vitro and in vivo protocols detailed above is essential for the continued translational development of this promising diterpene lactone.

References

-

Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats. (nih.gov) - 5

-

Eomesodermin in CD4+T cells is essential for Ginkgolide K ameliorating disease progression in experimental autoimmune encephalomyelitis. (ijbs.com) - 6

-

Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures. (frontiersin.org) - 1

-

Comparing the role of Ginkgolide B and Ginkgolide K on cultured astrocytes exposed to oxygen-glucose deprivation. (nih.gov) - 3

-

Ginkgolide K protects the heart against endoplasmic reticulum stress injury by activating the inositol‐requiring enzyme 1α/X box‐binding protein‐1 pathway. (nih.gov) -7

Sources

- 1. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 2. Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing the role of Ginkgolide B and Ginkgolide K on cultured astrocytes exposed to oxygen-glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijbs.com [ijbs.com]

- 7. Ginkgolide K protects the heart against endoplasmic reticulum stress injury by activating the inositol‐requiring enzyme 1α/X box‐binding protein‐1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Inflammatory Architecture of Ginkgolide K: A Technical Guide to Mechanistic Pathways and Experimental Validation

Executive Summary

As a Senior Application Scientist navigating the complex landscape of natural product pharmacology, I frequently encounter compounds with broad but poorly defined biological activities. Ginkgolide K (GK), a specialized diterpene lactone isolated from Ginkgo biloba, distinguishes itself through a highly specific, multi-modal anti-inflammatory profile. Unlike its well-documented analog Ginkgolide B, GK demonstrates superior efficacy in shifting the cellular microenvironment from a pro-inflammatory to an anti-inflammatory state, particularly under ischemic and neurodegenerative stress conditions. This whitepaper dissects the molecular causality of GK's anti-inflammatory properties and provides robust, self-validating experimental frameworks for its preclinical evaluation.

The Molecular Causality of GK's Anti-Inflammatory Action

GK does not merely act as a passive scavenger of reactive oxygen species (ROS); it actively rewires cellular signaling cascades. Its efficacy is rooted in the simultaneous suppression of inflammatory drivers and the induction of endogenous resolution pathways.

-

Suppression of NF-κB and MAPK Cascades: Under cellular stress (e.g., hypoxia, lipopolysaccharide exposure), the phosphorylation of NF-κB (p65) and MAPK components (p38, JNK) drives the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and enzymes (iNOS, COX-2). GK potently inhibits the nuclear translocation of p-NF-κB/p65, thereby truncating this inflammatory amplification loop [1]. Furthermore, GK acts synergistically with other Ginkgo components to inhibit the MAPK pathway [5].

-

Activation of the Nrf2/HO-1 and PI3K/Akt Axes: GK actively upregulates the Nuclear factor-erythroid 2-related factor 2 (Nrf2) and Heme Oxygenase-1 (HO-1) pathway. This is coupled with the activation of the PI3K/Akt signaling cascade, which not only promotes cell survival but also induces the secretion of the anti-inflammatory cytokine IL-10, crucial for neuroprotection and remyelination [1, 3].

-

Resolution of Endoplasmic Reticulum (ER) Stress: In cardiovascular and neurovascular models, GK mitigates ER stress by selectively activating the inositol-requiring enzyme 1α (IRE1α)/X box-binding protein-1 (XBP1) pathway, enhancing the clearance of misfolded proteins and preventing apoptosis [4].

Fig 1. Mechanistic signaling pathways of Ginkgolide K mediating anti-inflammatory responses.

Quantitative Pharmacological Profile

To contextualize GK's potency, we must evaluate standardized readouts across validated models. The following table synthesizes the quantitative shifts in inflammatory markers following GK administration across distinct tissue types.

| Experimental Model | Target Tissue / Cell | GK Dose | Key Inflammatory Modulations | Functional Outcome |

| OGD/R (In Vitro) | Primary Astrocytes | 10 μM | ↓ IL-6, ↓ TNF-α, ↑ IL-10, ↓ p-NF-κB | Enhanced astrocyte survival; reduced neuroinflammation [1]. |

| tMCAO (In Vivo) | C57BL/6 Mice Brain | 3.5 - 14 mg/kg | ↑ HIF-1α, ↑ VEGF, ↓ ROS | Promoted angiogenesis; reduced infarct volume [2]. |

| Cuprizone Model | Corpus Callosum | 10 mg/kg | ↑ Nrf2/HO-1, ↓ iNOS, ↓ NO | Astrocyte-mediated myelin protection and remyelination [3]. |

| Myocardial Infarct | Murine Myocardium | 10 mg/kg | ↑ IRE1α/XBP1, ↓ JNK | Reduced ER stress-induced apoptosis; rescued heart function[4]. |

Experimental Directives: Self-Validating Protocols

When evaluating GK, experimental design must account for basal cellular states and stress-induced deviations. The protocols below are engineered with internal validation loops to ensure data integrity and reproducibility.

Fig 2. Step-by-step experimental workflow for in vitro and in vivo validation of Ginkgolide K.

Protocol A: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Astrocytes

Causality: Astrocytes are primary responders to central nervous system injury. The OGD/R model faithfully mimics ischemia-reperfusion, triggering the exact NF-κB and Platelet-Activating Factor (PAF) pathways that GK is hypothesized to modulate. By using this model, we isolate GK's direct cellular effects independent of systemic immune responses. Self-Validation: This protocol requires a normoxic vehicle control (baseline) and an OGD/R vehicle control (maximum injury threshold) to ensure the stressor was applied correctly.

-

Cell Preparation: Culture primary murine astrocytes in DMEM containing 10% FBS until 80% confluence is achieved.

-

Pre-treatment: Replace media with serum-free DMEM. Administer GK (10 μM) or vehicle (0.1% DMSO) 2 hours prior to OGD. Rationale: Pre-treatment establishes intracellular GK concentrations necessary for immediate kinase modulation upon stress induction.

-

OGD Induction: Wash cells with glucose-free Earle's Balanced Salt Solution (EBSS). Transfer to a hypoxic chamber (1% O2, 5% CO2, 94% N2) at 37°C for 4 hours.

-

Reoxygenation: Replace EBSS with standard glucose-containing DMEM. Return to a normoxic incubator (21% O2) for 24 hours. Re-administer GK (10 μM) to maintain target saturation.

-

Validation & Readout:

-

Supernatant Analysis: Quantify IL-6, TNF-α, and IL-10 via ELISA.

-

Lysate Analysis: Perform Western Blot for p-NF-κB/p65, Nrf2, and GAPDH (loading control). A successful assay will show a >3-fold increase in p-NF-κB in the OGD/R vehicle group compared to the normoxic control, validating the injury model before assessing GK's suppression.

-

Protocol B: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Causality: While in vitro models prove cellular mechanisms, in vivo models are strictly required to validate tissue penetration, systemic pharmacokinetics, and functional recovery (e.g., angiogenesis via the JAK2/STAT3 pathway) [2]. Self-Validation: Sham-operated mice serve as surgical controls; TTC staining provides a definitive morphological endpoint to corroborate molecular findings.

-

Subject Preparation: Utilize adult male C57BL/6 mice (20-25g). Randomize into Sham, tMCAO+Vehicle, and tMCAO+GK (7.0 mg/kg) groups.

-

Surgical Occlusion: Anesthetize subjects. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the MCA. Confirm a >80% drop in cerebral blood flow via laser Doppler flowmetry (critical internal validation of occlusion).

-